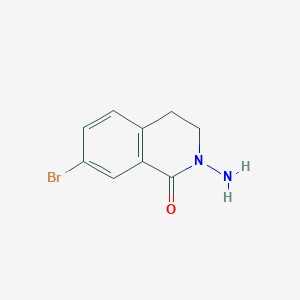

2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

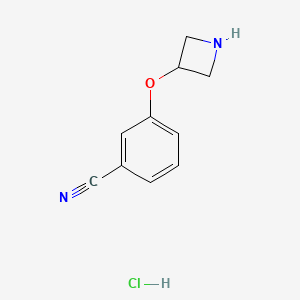

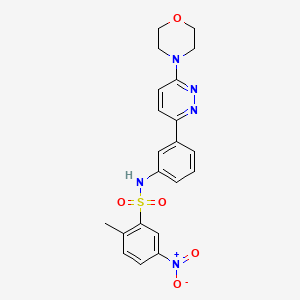

“2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one” is a derivative of the 3,4-dihydroisoquinolin-1(2H)-one scaffold . This compound is part of a class of molecules that have been synthesized for plant disease management .

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, including “this compound”, has been achieved using the Castagnoli–Cushman reaction . This reaction is a well-known method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives .Molecular Structure Analysis

The molecular structure of “this compound” includes a 3,4-dihydroisoquinolin-1(2H)-one scaffold with an amino group at the 2-position and a bromo group at the 7-position .Wissenschaftliche Forschungsanwendungen

Antiplasmodial Activity

- Aminoquinolines, including derivatives with bromo substitutions, have been studied for their activity against both chloroquine-susceptible and -resistant Plasmodium falciparum, a parasite responsible for malaria. These compounds show potential as antiplasmodial agents (De et al., 1998).

Synthesis and Chemistry

- Novel methods for synthesizing 2-amino-3-bromoquinolines have been developed, enhancing the accessibility of these compounds for further research and application in various fields (Jiang et al., 2014).

- Certain derivatives of benzo[de]isoquinoline-1,3-dione, containing an amino group, have been synthesized and studied for their potential as chemosensors, particularly in the detection of anions (Tolpygin et al., 2013).

Biomedical Applications

- Some derivatives of aminoisoquinolines, like 3-phenyl-2-amino isoquinoline, have been explored as colorimetric sensors for mercury ions, showing potential in environmental and analytical chemistry (Wan et al., 2009).

- Aminoquinones, structurally related to marine isoquinolinequinones, have been synthesized and evaluated for their cytotoxic activity against various human tumor cell lines. This suggests their potential use in developing anticancer agents (Delgado et al., 2012).

Chemical Sensors and Imaging

- A fluorescent turn-on sensor based on a hydrazide-naphthalic anhydride conjugate has been developed for selective detection of Al3+ ions, which is applicable in live cell imaging (Anand et al., 2018).

Other Applications

- Research on 8-aminoquinolines has provided insights into their use in latent malaria therapy, although their potential is somewhat limited due to associated risks in certain patients (Baird, 2019).

Wirkmechanismus

Target of Action

Similar compounds have been used in the synthesis of benzolactams as dopamine d3 receptor ligands .

Mode of Action

Related compounds have been shown to inhibit intracellular phosphorylation of hsp27 as well as lps-induced tnfα release in cells .

Biochemical Pathways

Related compounds have been shown to impact the dopamine pathway and inflammatory response pathways .

Result of Action

Related compounds have been shown to inhibit intracellular phosphorylation and inflammatory responses .

Zukünftige Richtungen

The future directions for “2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one” and its derivatives could involve further exploration of their antioomycete activity and potential use in plant disease management . The established CoMFA and CoMSIA models in the three-dimensional quantitative structure–activity relationship (3D-QSAR) study revealed the necessity of the C4-carboxyl group and other structural requirements for activity . This information could guide the design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans .

Biochemische Analyse

Biochemical Properties

2-Amino-7-bromo-3,4-dihydro-2H-isoquinolin-1-one is known to interact with various enzymes, proteins, and other biomolecules . It has been used as an intermediate in the synthesis of benzolactams as dopamine D3 receptor ligands . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

The compound has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It has been used in the synthesis of new, selective 3-aminopyrazole based MK2-inhibitors that inhibit intracellular phosphorylation of hsp27 as well as LPS-induced TNFα release in cells .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

2-amino-7-bromo-3,4-dihydroisoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-7-2-1-6-3-4-12(11)9(13)8(6)5-7/h1-2,5H,3-4,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDXUAOMBIFXGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C2=C1C=CC(=C2)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B2781371.png)

![1-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2781381.png)

![1-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2781383.png)

![6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2781385.png)

![1-(4-Thiophen-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2781391.png)